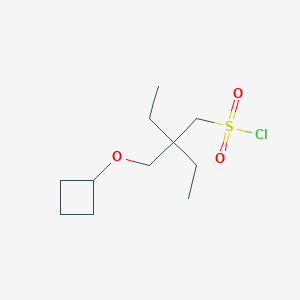
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that features a cyclobutane ring, an ethyl group, and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with 2-ethylbutane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base like pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.
科学的研究の応用
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
Cyclobutylmethanesulfonyl Chloride: Similar structure but lacks the ethyl group.
2-Ethylbutane-1-sulfonyl Chloride: Similar structure but lacks the cyclobutane ring.
Cyclobutylmethyl Chloride: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
2-(Cyclobutoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the combination of the cyclobutane ring, ethyl group, and sulfonyl chloride functional group. This unique structure imparts specific reactivity and properties that are not observed in the similar compounds listed above. The presence of the cyclobutane ring adds strain and reactivity, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions.
特性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC名 |
2-(cyclobutyloxymethyl)-2-ethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-3-11(4-2,9-16(12,13)14)8-15-10-6-5-7-10/h10H,3-9H2,1-2H3 |
InChIキー |
LHZWZUHNIKQTPG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC1CCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15309917.png)
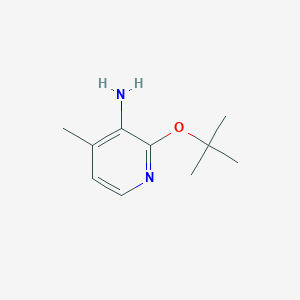
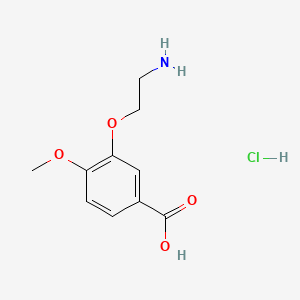
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
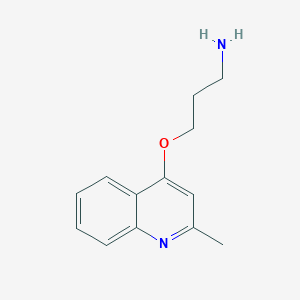
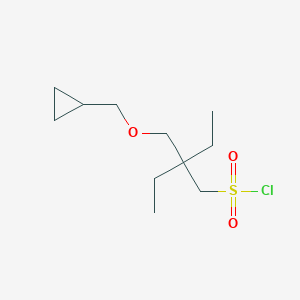
![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)




![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)


